Thermodynamic Stability of Zn3(AsO4)2·8H2O vs. Zinc Arsenites and Other Zinc Arsenates
The standard free energy of formation (ΔG°f) for zinc orthoarsenate, Zn3(AsO4)2·8H2O, has been determined to be -908.7 kcal/mol at 25°C, which is substantially more negative than for the corresponding zinc arsenites Zn(AsO2)2 (-219.6 kcal/mol) and 3ZnO·As2O3 (-375.8 kcal/mol) [1]. This indicates a much greater thermodynamic stability for the As(V) form of the zinc compound compared to the As(III) form, and also differentiates it from other zinc arsenate hydrates such as ZnHAsO4·H2O (-271.5 kcal/mol) and Zn5H2(AsO4)4·6H2O (-1226.6 kcal/mol) [1].
| Evidence Dimension | Standard Free Energy of Formation (ΔG°f) |
|---|---|
| Target Compound Data | -908.7 kcal/mol |
| Comparator Or Baseline | Zn(AsO2)2: -219.6 kcal/mol; 3ZnO·As2O3: -375.8 kcal/mol; ZnHAsO4·H2O: -271.5 kcal/mol; Zn5H2(AsO4)4·6H2O: -1226.6 kcal/mol |
| Quantified Difference | 689.1 kcal/mol more stable than Zn(AsO2)2; 532.9 kcal/mol more stable than 3ZnO·As2O3; 637.2 kcal/mol more stable than ZnHAsO4·H2O; 317.9 kcal/mol less stable than Zn5H2(AsO4)4·6H2O |
| Conditions | Equilibration of ZnO with arsenic acid solution at 25°C |
Why This Matters
The significantly more negative ΔG°f value for Zn3(AsO4)2·8H2O compared to zinc arsenites indicates a much lower driving force for dissolution and release of toxic arsenic species, which is critical for long-term environmental stability and leach resistance in applications like treated wood or waste stabilization.
- [1] Nishimura, T., & Tozawa, K. (1991). Equilibria of the Zn (II)-As (III, V)-H2O System at 25℃. Bulletin of the Research Institute of Mineral Dressing and Metallurgy, Tohoku University, 47(1/2), 113-122. View Source
